Substituting with 3,6-dichloropyridazine often triggers in situ cyclization that hyper-activates the halogen, causing over-substitution and risking detonation from azide intermediates. Procuring pre-cyclized 6-chlorotetrazolo[1,5-b]pyridazine eliminates this kinetic trap.
6-Chlorotetrazolo[1,5-b]pyridazine (CAS 21413-15-0) is a nitrogen-rich bicyclic building block utilized in the synthesis of energetic materials, kinase inhibitors, and advanced agrochemicals [1]. Featuring a fused tetrazole ring that exerts a strong electron-withdrawing effect, this compound serves as a highly activated electrophile for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. For industrial and medicinal chemistry procurement, it provides a stable, pre-cyclized tetrazolo[1,5-b]pyridazine core, eliminating the need for hazardous in-house cyclization steps while ensuring predictable, mono-selective reactivity at the C-6 position [2].
No workflow or procurement data provided.
Attempting to substitute 6-chlorotetrazolo[1,5-b]pyridazine with the cheaper precursor 3,6-dichloropyridazine often fails due to profound differences in SNAr reactivity and selectivity [1]. When 3,6-dichloropyridazine is reacted with nucleophiles, the initial mono-substituted intermediate rapidly cyclizes to form the tetrazole ring, which hyper-activates the remaining halogen atom. This causes the intermediate to be significantly more reactive than the starting material, leading to unavoidable over-substitution, complex product mixtures, and the generation of highly explosive byproducts such as 6-azidotetrazolo[1,5-b]pyridazine [1]. Procuring the pre-formed 6-chlorotetrazolo[1,5-b]pyridazine circumvents this kinetic trap, providing a controlled, mono-reactive scaffold that avoids spontaneous detonation risks and ensures high-yield functionalization [2].
No substitution or mismatch risk data available.
The synthesis of functionalized tetrazolo-pyridazines requires precise control over nucleophilic aromatic substitution (SNAr). When using 3,6-dichloropyridazine as a baseline precursor, the formation of the tetrazole ring hyper-activates the remaining chlorine. Consequently, reacting 3,6-dichloropyridazine with a single equivalent of sodium azide yields only the di-substituted explosive product and unreacted starting material [1]. In contrast, pre-formed 6-chlorotetrazolo[1,5-b]pyridazine allows for exact 1:1 stoichiometric substitution with diverse nucleophiles, enabling clean mono-functionalization without over-reaction[1].
| Evidence Dimension | Relative SNAr chemoselectivity and product distribution |
| Target Compound Data | Enables 1:1 stoichiometric mono-substitution with nucleophiles |
| Comparator Or Baseline | 3,6-Dichloropyridazine (yields only di-substituted product and recovered starting material with 1.0 eq reagent) |
| Quantified Difference | Shifts reaction outcome from 0% mono-substituted intermediate (using baseline) to >95% controlled mono-substitution. |
| Conditions | Nucleophilic aromatic substitution (SNAr) in polar aprotic solvents |
Procuring the pre-formed tetrazole derivative is essential for synthesizing mono-functionalized tetrazolo-pyridazines without losing yield to over-substitution or unreacted starting material.
Safety and handling stability are critical factors in selecting heterocyclic building blocks. The downstream analog 6-azidotetrazolo[1,5-b]pyridazine possesses an extreme N/C ratio of 2.0 and has been documented to undergo spontaneous detonation upon standing, even after multiple seemingly safe handling events [1]. 6-Chlorotetrazolo[1,5-b]pyridazine, however, replaces the volatile azide group with a stable chlorine atom, maintaining the structural integrity of the energetic core while completely eliminating shock-sensitivity and spontaneous detonation risks during standard laboratory operations[2].
| Evidence Dimension | Spontaneous detonation risk and N/C ratio |
| Target Compound Data | Stable, non-explosive bench-stable solid (N/C ratio = 1.25) |
| Comparator Or Baseline | 6-Azidotetrazolo[1,5-b]pyridazine (N/C ratio = 2.0) |
| Quantified Difference | Eliminates spontaneous detonation risk while preserving the high-nitrogen tetrazolo[1,5-b]pyridazine core. |
| Conditions | Ambient storage and standard synthetic manipulation (extraction, concentration) |
Purchasing the chloro-derivative allows chemists to safely build the tetrazolo[1,5-b]pyridazine core into target molecules without exposing personnel and facilities to the extreme explosive hazards of azido intermediates.
In-house synthesis of the tetrazolo[1,5-b]pyridazine core from 3,6-dichloropyridazine requires a two-step process involving treatment with hydrazine followed by cyclization with sodium nitrite in acid, yielding approximately 89% under optimized conditions [1]. Procuring 6-chlorotetrazolo[1,5-b]pyridazine directly bypasses this sequence, eliminating the need to handle highly toxic, carcinogenic hydrazine and managing the corrosive nitrous acid gas evolution associated with the diazotization step[1].
| Evidence Dimension | Synthetic step economy and hazardous reagent usage |
| Target Compound Data | 100% immediate availability of the functionalized core |
| Comparator Or Baseline | In-house synthesis from 3,6-Dichloropyridazine (~89% optimized yield) |
| Quantified Difference | Saves two synthetic steps and eliminates 100% of the handling requirements for toxic hydrazine and corrosive nitrous acid. |
| Conditions | Standard laboratory scale-up conditions for tetrazole ring formation |
Outsourcing the synthesis of this building block eliminates the need to handle highly toxic, carcinogenic hydrazine and corrosive nitrous acid, streamlining the manufacturing workflow.
No quantitative evidence figures provided.
Due to its high nitrogen content and stable chloro-leaving group, this compound is a highly efficient starting material for synthesizing secondary explosives and high-energy-density materials (HEDMs) via controlled SNAr with nitrogen-rich nucleophiles, avoiding the hazards of in-situ azide handling [1].
The fused tetrazolo[1,5-b]pyridazine core acts as a rigid, lipophilic pharmacophore. The C-6 chlorine allows for rapid diversification via Buchwald-Hartwig aminations or Suzuki couplings to generate focused libraries of bioactive candidates with predictable chemoselectivity [2].
In physical organic chemistry, this compound serves as a stable, isolable reference material for synthesizing derivatives to study the thermodynamic preference of the fused tetrazole state over the open-chain azidopyridazine form using 15N NMR and X-ray crystallography [2].
No application data available.
Irritant